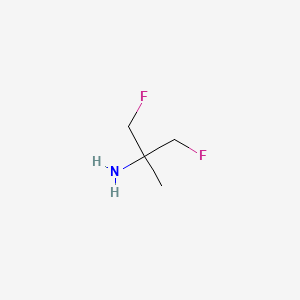![molecular formula C21H21NO3 B12123998 Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- CAS No. 937664-35-2](/img/structure/B12123998.png)
Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-(2-Naphthalenyloxy)propyl]amino]-5-methylbenzoesäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die ein Benzoesäurederivat mit einer Naphthalin-Einheit verbindet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[[3-(2-Naphthalenyloxy)propyl]amino]-5-methylbenzoesäure erfolgt typischerweise in einem mehrstufigen Prozess. Eine gängige Methode beinhaltet folgende Schritte:
Reduktion: Die Nitrogruppe wird zu einer Aminogruppe reduziert.
Alkylierung: Die Aminogruppe wird mit einer Naphthalenyloxypropyl-Gruppe alkyliert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Schritte beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Techniken wie kontinuierliche Fließreaktoren und Hochdurchsatzscreening können zur Steigerung der Effizienz eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[[3-(2-Naphthalenyloxy)propyl]amino]-5-methylbenzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder andere reduzierte Formen umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-[[3-(2-Naphthalenyloxy)propyl]amino]-5-methylbenzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor untersucht.
Medizin: Wird auf sein therapeutisches Potenzial zur Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[[3-(2-Naphthalenyloxy)propyl]amino]-5-methylbenzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und nachgeschaltete Effekte auslösen. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem Kontext ab.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzoesäurederivate: Verbindungen wie 2-Amino-5-methylbenzoesäure weisen strukturelle Ähnlichkeiten auf.
Naphthalinderivate: Verbindungen, die Naphthalin-Einheiten enthalten, wie Naphthalin-2-ol.
Einzigartigkeit
Was 2-[[3-(2-Naphthalenyloxy)propyl]amino]-5-methylbenzoesäure auszeichnet, ist seine einzigartige Kombination aus einem Benzoesäurederivat mit einer Naphthalin-Einheit, die ihr besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
937664-35-2 |
|---|---|
Molekularformel |
C21H21NO3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
5-methyl-2-(3-naphthalen-2-yloxypropylamino)benzoic acid |
InChI |
InChI=1S/C21H21NO3/c1-15-7-10-20(19(13-15)21(23)24)22-11-4-12-25-18-9-8-16-5-2-3-6-17(16)14-18/h2-3,5-10,13-14,22H,4,11-12H2,1H3,(H,23,24) |
InChI-Schlüssel |
XRQKHDVSLJUDAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NCCCOC2=CC3=CC=CC=C3C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




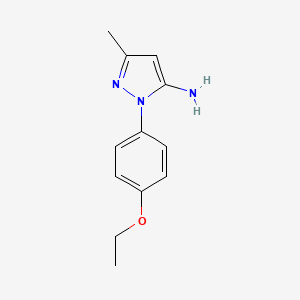
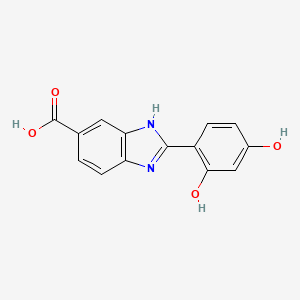
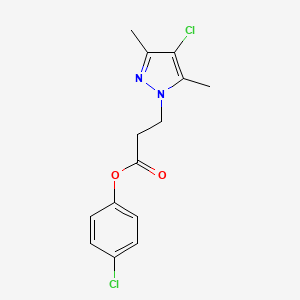
![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
![4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B12123956.png)
![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12123967.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B12123974.png)
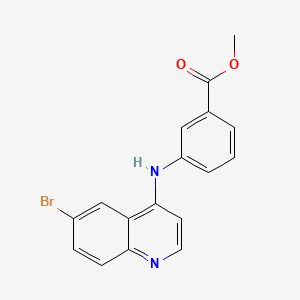
![6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123992.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide](/img/structure/B12123993.png)
